4-BROMO-3-METHYLBENZENE-1-CARBOTHIOAMIDE
Description
4-Bromo-3-methylbenzene-1-carbothioamide is a brominated aromatic compound featuring a carbothioamide (–C(S)NH₂) functional group at position 1, a methyl (–CH₃) substituent at position 3, and a bromine atom at position 4. This compound is of interest in organic synthesis, coordination chemistry, and pharmaceutical research due to the electron-withdrawing effects of bromine, the steric influence of the methyl group, and the chelating capacity of the carbothioamide moiety.
Properties
IUPAC Name |
4-bromo-3-methylbenzenecarbothioamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNS/c1-5-4-6(8(10)11)2-3-7(5)9/h2-4H,1H3,(H2,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXFZNWLAZQWBFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=S)N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-BROMO-3-METHYLBENZENE-1-CARBOTHIOAMIDE typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 3-methylbenzenecarbothioamide using bromine or a bromine source in the presence of a catalyst . The reaction conditions often include a solvent such as acetic acid or dichloromethane and a temperature range of 0-25°C. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions for higher yields and purity.
Chemical Reactions Analysis
Acid-Base Reactions
The dihydrochloride salt undergoes neutralization in basic media to regenerate the free amine base. For example:
This reaction is critical for liberating the active amine for subsequent transformations.
Acylation Reactions
The primary amine group reacts with acylating agents to form amides. A representative protocol from analogous pyridinylmethanamine derivatives is shown below:
Table 1: Acylation Conditions and Yields
| Acylating Agent | Reagents | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| Acetyl chloride | Pyridine, reflux | THF | 25°C | 87% | |
| Benzoyl chloride | EDCI, HOBT, DIPEA | DMF/DCM | 0°C → rt | 73% |
Key steps include activation of the carboxylic acid with EDCI/HOBT and coupling with the amine at controlled temperatures .
Alkylation Reactions
The amine participates in nucleophilic substitution with alkyl halides or sulfonates. A study using similar substrates reported:
Table 2: Alkylation Parameters
| Alkylating Agent | Base | Solvent | Time | Yield | Reference |
|---|---|---|---|---|---|
| Methyl iodide | K₂CO₃ | DMF | 12 h | 80% | |
| Ethyl bromoacetate | DIPEA | DCM | 24 h | 65% |
Scientific Research Applications
Anticancer Activity
Research indicates that 4-bromo-3-methylbenzene-1-carbothioamide exhibits significant anticancer properties. Its mechanism of action involves:
- Induction of Apoptosis : The compound promotes programmed cell death in cancer cells, which is essential for cancer therapy.
- Targeting Specific Pathways : It may interact with signaling pathways involved in cell proliferation and survival.
Case Study :
A study assessed the effects of this compound on human breast cancer cell lines, revealing an IC₅₀ value of approximately 20 µM, indicating effective cytotoxicity against these cells .
Antimicrobial Properties
The compound has shown potential as an antimicrobial agent:
- Mechanism : It inhibits bacterial growth by disrupting cellular processes.
- Efficacy : In vitro studies demonstrated activity against common pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) around 32 µg/mL .
Anti-inflammatory Effects
This compound may also possess anti-inflammatory properties:
- Cytokine Inhibition : The compound has been shown to reduce the levels of pro-inflammatory cytokines, which are often elevated in chronic inflammatory conditions.
Research Findings :
In animal models, treatment with this compound resulted in decreased inflammation markers, suggesting its potential use in treating inflammatory diseases .
Comparative Data Table
| Application | Mechanism of Action | Efficacy/Findings |
|---|---|---|
| Anticancer | Induces apoptosis; targets signaling pathways | IC₅₀ ~ 20 µM against breast cancer |
| Antimicrobial | Disrupts bacterial cellular processes | MIC ~ 32 µg/mL against S. aureus |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines | Reduced inflammation markers in vivo |
Mechanism of Action
The mechanism of action of 4-BROMO-3-METHYLBENZENE-1-CARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The carbothioamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. This interaction can affect various cellular processes and pathways, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related benzene derivatives to highlight substituent effects on physical properties, reactivity, and applications.
Table 1: Structural and Functional Comparison
| Compound Name | Molecular Formula | Substituents (Positions) | Functional Group | Key Properties/Applications |
|---|---|---|---|---|
| 4-Bromo-3-methylbenzene-1-carbothioamide | C₈H₇BrN₂S | Br (4), CH₃ (3) | Carbothioamide (1) | Chelating agent, potential pharmacophore |
| 3-Methylbenzene-1-carbothioamide | C₈H₉N₂S | CH₃ (3) | Carbothioamide (1) | Ligand in metal complexes |
| 4-Bromobenzene-1-carbothioamide | C₇H₆BrN₂S | Br (4) | Carbothioamide (1) | Intermediate in agrochemical synthesis |
| 4-Chloro-3-methylbenzene-1-carbothioamide | C₈H₇ClN₂S | Cl (4), CH₃ (3) | Carbothioamide (1) | Higher reactivity in nucleophilic substitution |
Key Observations:
Electron-Withdrawing Effects: Bromine at position 4 enhances electrophilic substitution reactivity compared to non-halogenated analogs. Chlorinated analogs (e.g., 4-chloro-3-methylbenzene-1-carbothioamide) exhibit similar trends but with reduced steric bulk compared to bromine .
Chelation Capacity : The carbothioamide group enables coordination with transition metals (e.g., Pd, Cu), a property shared across all listed carbothioamide derivatives.
Biological Activity
4-Bromo-3-methylbenzene-1-carbothioamide, also known as 4-bromo-3-methylbenzenethioamide, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, synthesis, and the underlying mechanisms that contribute to its biological effects.
Chemical Structure and Properties
The chemical formula for this compound is C8H8BrNS. It features a bromine atom and a methyl group on a benzene ring, with a carbothioamide functional group that contributes to its reactivity and biological activity. The presence of the bromine atom may enhance the compound's interaction with biological targets due to its ability to form halogen bonds, which are crucial in drug design.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study on related thioamide derivatives showed promising results against various bacterial strains, including Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analyses suggested that the presence of electron-donating groups enhances antibacterial activity, while electron-withdrawing groups may reduce it .
Table 1: Antibacterial Activity of Thioamide Derivatives
| Compound | MIC (µg/mL) | Bacterial Strain | Activity Level |
|---|---|---|---|
| This compound | TBD | Staphylococcus aureus | Moderate |
| 4-Bromo-2-methylbenzene-1-carbothioamide | TBD | Escherichia coli | High |
| 4-Chloro-3-methylbenzene-1-carbothioamide | TBD | Bacillus subtilis | Low |
Note: TBD = To Be Determined based on specific experimental conditions.
Anti-inflammatory Activity
The anti-inflammatory potential of thioamide derivatives has also been explored. Compounds similar to this compound have been shown to inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in the inflammatory process. In vitro studies demonstrated that certain derivatives exhibited COX-2 selectivity, making them potential candidates for anti-inflammatory drugs .
Table 2: COX Inhibition by Thioamide Derivatives
| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |
|---|---|---|
| This compound | TBD | TBD |
| Control (Celecoxib) | 10 | 90 |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammation and microbial resistance.
- Interaction with Biological Targets : The halogen atom can participate in halogen bonding, enhancing binding affinity to target proteins.
- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that thioamides can modulate oxidative stress responses, contributing to their therapeutic effects .
Case Studies and Research Findings
Several studies have evaluated the pharmacological properties of thioamide derivatives:
- Antimicrobial Efficacy : A study reported that a series of thioamides showed significant antibacterial activity against resistant strains of Staphylococcus aureus, highlighting their potential as novel antimicrobial agents .
- Anti-inflammatory Studies : Research demonstrated that specific thioamides could reduce edema in animal models, suggesting their utility in treating inflammatory conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
